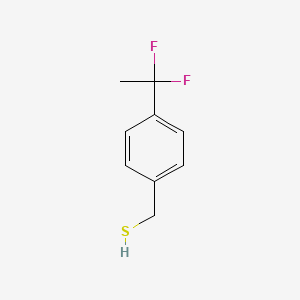

(4-(1,1-Difluoroethyl)phenyl)methanethiol

Overview

Description

Scientific Research Applications

Structural Studies and Acidic Properties : Research on analogous compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, has focused on structural analysis using methods like X-ray diffraction, NMR, and spectrophotometry. These studies compare the acidic properties of these compounds, providing insights into their chemical behavior (Binkowska et al., 2009).

Electrophilic Alkylation and Nucleophilic Allylation : Investigations into compounds like Methoxy(phenylthio)methane have revealed their capacity for electrophilic alkylation followed by nucleophilic allylation. This process varies dramatically depending on the Lewis acid employed, offering a versatile chemical synthon (Sato et al., 1987).

Insertion in Self-Assembled Monolayers : Conjugated molecules such as 4-biphenylmethanethiol have been used to study insertion processes in preassembled n-alkanethiol self-assembled monolayers on Au(111). Such research is pivotal in understanding electrical conduction at the molecular level (Ishida et al., 2000).

Methanethiol Oxidation Studies : Studies have examined the oxidation behavior of methanethiol in the presence of transition metals and ascorbate. This research is significant in understanding the chemical reactions and formation of compounds like dimethyl disulfide and dimethyl trisulfide (Chin & Lindsay, 1994).

Self-Assembly on Polycrystalline Au : Research on thiolated oligoarylene molecules, including 4-nitro-terphenyl-4″-methanethiol, has been essential in studying their self-assembly as monolayers on polycrystalline Au electrodes. This is crucial for applications in organic field-effect transistors (Casalini et al., 2013).

Formation from Methionine : The formation of methanethiol from methionine has been studied, indicating its generation in reactions catalyzed by iron or manganous ions. This understanding is vital for grasping the biochemical pathways involving methionine (Wainwright et al., 1972).

Synthesis and Applications in Molecular Materials : Tetraphenylmethane-based compounds, including derivatives of methanethiol, have been synthesized and characterized for their use in light-emitting devices. This research opens avenues in the development of new materials for technological applications (Yeh et al., 2001).

Safety and Hazards

The safety information for “(4-(1,1-Difluoroethyl)phenyl)methanethiol” indicates that it is dangerous . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name |

[4-(1,1-difluoroethyl)phenyl]methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2S/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHFABOGNGSOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CS)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)

![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)

![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)

![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)